![molecular formula C21H34O3 B131873 Glycidyl CAS No. 51554-07-5](/img/structure/B131873.png)
Glycidyl
Overview
Description
Glycidol is an organic compound that contains both epoxide and alcohol functional groups . Being bifunctional, it has a variety of industrial uses . The compound is a slightly viscous liquid that is slightly unstable and is not often encountered in pure form .
Synthesis Analysis
Glycidol is prepared by the epoxidation of allyl alcohol . Glycidyl methacrylate was synthesized by enzymatic transesterification of (meth)acrylate vinyl ester with glycidol in Sponge Like Ionic Liquids (SLILs) as the reaction medium .Molecular Structure Analysis
Glycidol has a chemical formula of C3H6O2 . It contains both epoxide and alcohol functional groups .Chemical Reactions Analysis
Post-polymerisation modification of poly (glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .Physical And Chemical Properties Analysis
Glycidol is a slightly viscous liquid . It has a density of 1.1143 g/cm^3 , a melting point of -54 °C, and a boiling point of 167 °C . It is miscible in water .Scientific Research Applications
Synthesis of Highly Porous Monoliths
Glycidyl methacrylate is used in the synthesis of highly porous monoliths. These monoliths are created using redox-initiated polymerization in the external (oil) phase of a high internal phase emulsion (HIPE). The resulting GMA polyHIPEs have an open-cell, highly interconnected porous structure .
Functionalization for Chromatography Applications
The surfaces of the pores of these monoliths can be functionalized with different multifunctional diamines for chromatography applications. This functionalization process can be monitored using FTIR spectroscopy and nitrogen content analysis .
Separation of Proteins
GMA-based polyHIPEs have been used for the separation of proteins. This is due to their tunable morphological properties and the possible functionalization by opening the epoxy ring .
Immobilization of Enzymes
GMA-based polyHIPEs have also been used for the immobilization of enzymes. This is achieved by reaction with surface epoxy groups .
Removal of Heavy Metals
Another application of GMA-based polyHIPEs is in the removal of heavy metals. This is made possible due to the functionalization of the epoxy ring .
Preparation of Porous Functionalized Microspheres
A one-step swelling and polymerization technique is used in the synthesis of porous glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) monodisperse polymeric microspheres. These microspheres can undergo post-polymerization chemical modifications, enabling their use in various applications .
Use as Column Packing Materials
The copolymers obtained from the equimolar monomers mixture modified in the above way were applied as the column packing materials and tested in the reverse-phase HPLC (High-Performance Liquid Chromatography) .
Preparation of Magnetic Microspheres
Glycidyl methacrylate has been used in the preparation of magnetic microspheres through dispersion polymerization .
Mechanism of Action
Target of Action
Glycidyl, or more specifically its derivatives like glycidyl methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in glycidyl can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows glycidyl to form covalent bonds with these entities, leading to a wide range of functionalities .
Mode of Action
Glycidyl interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in glycidyl by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by glycidyl can vary depending on the specific targets and the environment. It’s important to note that glycidyl and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that glycidyl can potentially influence genetic expression pathways.
Pharmacokinetics
It’s known that glycidyl and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that glycidyl-based compounds may have favorable ADME properties for certain applications, such as drug delivery.
Result of Action
The molecular and cellular effects of glycidyl’s action can vary depending on the specific targets and the environment. For instance, glycidyl methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that glycidyl can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.
Action Environment
The action, efficacy, and stability of glycidyl can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and glycidyl, can affect the grafting rate and degree of substitution in the synthesis of glycidyl-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .
Safety and Hazards
Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .
Future Directions
properties
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJJNBUMXQSMU-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635227 | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl | |
CAS RN |
51554-07-5 | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.